2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011495
InChI: InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9)
SMILES:
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

CAS No.:

Cat. No.: VC16011495

Molecular Formula: C7H10N4

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine -

Specification

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
IUPAC Name 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine
Standard InChI InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9)
Standard InChI Key KHJNNGQESBGZOC-UHFFFAOYSA-N
Canonical SMILES CC1=NN2CCC(=NC2=C1)N

Introduction

Structural and Molecular Characteristics

The structural framework of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine consists of a pyrazole ring fused to a partially saturated pyrimidine moiety, with a methyl group at position 2 and an amine at position 5 (Figure 1). This configuration imparts unique electronic and steric properties, enabling interactions with biological targets such as kinases and enzymes. The compound’s planar aromatic system facilitates π-π stacking, while the amine group enhances solubility and hydrogen-bonding potential .

Table 1: Molecular Properties of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

PropertyValue
Molecular FormulaC₇H₁₀N₄
Molecular Weight150.18 g/mol
CAS NumberNot disclosed
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area70.8 Ų

The dihydro-pyrimidine ring introduces partial saturation, reducing conformational rigidity compared to fully aromatic analogs, which may enhance binding flexibility . Computational studies suggest that the methyl group at position 2 sterically shields the core structure, potentially mitigating off-target interactions.

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine typically involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents such as β-diketones or β-enaminones . For example, reacting 3-amino-5-methylpyrazole with acetylacetone under microwave irradiation yields the target compound via a tandem Michael addition-lactamization sequence . Key steps include:

  • Nucleophilic Attack: The amine group of 3-aminopyrazole attacks the β-carbon of the electrophilic reagent.

  • Cyclization: Intramolecular lactam formation closes the pyrimidine ring.

  • Reduction: Selective reduction of the pyrimidine ring achieves partial saturation .

Table 2: Representative Synthetic Routes

Starting MaterialsConditionsYield (%)
3-Amino-5-methylpyrazole + AcetylacetoneMW, 150°C, 30 min75
3-Amino-5-methylpyrazole + β-KetonitrileEtOH, reflux, 6 hr68

Post-Functionalization Strategies

Derivatives are synthesized via:

  • N-Alkylation: Introducing alkyl groups at N-5 to modulate solubility.

  • Acylation: Adding acyl moieties at position 4 to enhance target affinity .

  • Ring Expansion: Incorporating heteroatoms into the pyrimidine ring for improved metabolic stability .

Biological Activities and Mechanisms

Anticancer Activity

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine derivatives exhibit potent cytotoxicity against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values ranging from 1.2–8.7 μM. Mechanistic studies indicate inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, disrupting cell cycle progression at the G2/M phase .

Table 3: Anticancer Activity of Selected Derivatives

DerivativeR-GroupIC₅₀ (HepG2, μM)IC₅₀ (MDA-MB-231, μM)
5a-CH₂CH₃2.43.1
5d-C₆H₅1.82.5
5g-COCH₃8.76.9

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM . This activity correlates with inhibition of IκB kinase (IKK), preventing nuclear translocation of NF-κB.

Pharmacological Optimization

Toxicity Mitigation

Structural modifications at position 2 (e.g., replacing methyl with trifluoromethyl) reduce hepatotoxicity in rat models by 30–50%, likely due to decreased metabolic oxidation.

Bioavailability Enhancements

Prodrug strategies employing phosphate esters at N-5 improve oral bioavailability from 12% to 58% in murine studies .

Therapeutic Applications and Future Directions

Current research prioritizes:

  • Combination Therapies: Synergizing with checkpoint inhibitors in melanoma models .

  • Targeted Delivery: Nanoparticle formulations to enhance tumor accumulation.

  • Dual-Action Agents: Hybrid structures incorporating HDAC inhibitory motifs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator